molecular formula C7H6ClN5 B1529340 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine CAS No. 1342392-11-3

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No.: B1529340
CAS No.: 1342392-11-3
M. Wt: 195.61 g/mol
InChI Key: JYWNPMFSFQCQNL-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound with the molecular weight of 180.6 . It is a solid powder that should be stored at 2-8°C . The IUPAC name for this compound is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .


Molecular Structure Analysis

The InChI code for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid powder with a molecular weight of 180.6 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Studies have demonstrated various synthesis techniques for pyrazole derivatives, including the cyclization of aminoazoles and amidines, highlighting the structural diversity and complexity achievable with this chemical framework. For instance, the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine through cyclization and catalytic hydrogenation processes has been detailed, illustrating the methodological advancements in obtaining pyrazole-containing compounds (J. Svete et al., 2015).

  • Crystallographic Studies : The structural elucidation of pyrazole derivatives has been accomplished using X-ray crystallography, revealing the molecular geometry and intermolecular interactions critical for understanding their biological activities. This includes the characterization of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives, providing insights into their geometric parameters and theoretical physical and chemical properties (A. Titi et al., 2020).

Biological Activities

  • Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives have shown significant biological activities against various cancer cell lines and microbial strains. The antitumor, antifungal, and antibacterial pharmacophore sites of these compounds have been identified, emphasizing their potential as therapeutic agents (A. Titi et al., 2020).

  • Anti-Tubercular and Antimicrobial Evaluation : Novel nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs have been synthesized and evaluated for their anti-tubercular and antimicrobial potentials. These studies highlight the importance of structural optimization for enhancing biological activity against specific targets, such as Mycobacterium tuberculosis (B. Vavaiya et al., 2022).

  • Anticancer and Anti-inflammatory Activities : Research into pyrazolopyrimidine derivatives has also explored their potential as anticancer and anti-inflammatory agents, demonstrating the versatile biological activities that can be achieved with modifications to the pyrazole core. This includes the development of compounds with pronounced activity against cancer cell lines and inflammation (A. Rahmouni et al., 2016; A. El-Dean et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-chloro-6-pyrazol-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-6-5(9)7(11-4-10-6)13-3-1-2-12-13/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWNPMFSFQCQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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